2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Overview
Description
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonamido group attached to a 4-methylphenyl ring, and a butanamide moiety linked to a 1-methylpiperidin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methanesulfonamido Intermediate: This involves the reaction of 4-methylphenylamine with methanesulfonyl chloride under basic conditions to form the methanesulfonamido intermediate.
Coupling with Butanamide: The intermediate is then coupled with butanamide in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOIC ACID: Similar structure with an additional acetyl group.
4-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(1S)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL]BUTANAMIDE: Contains a tetrahydronaphthalenyl group instead of the piperidinyl group.
Uniqueness
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-17(18(22)19-15-10-12-20(3)13-11-15)21(25(4,23)24)16-8-6-14(2)7-9-16/h6-9,15,17H,5,10-13H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVZXPMEYCEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)N(C2=CC=C(C=C2)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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